molecular formula C7H6N2O B1403559 5-Ethynyl-2-methoxypyrimidine CAS No. 1059705-07-5

5-Ethynyl-2-methoxypyrimidine

Cat. No. B1403559
M. Wt: 134.14 g/mol
InChI Key: GKQCCYOUHFQJSX-UHFFFAOYSA-N
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Description

5-Ethynyl-2-methoxypyrimidine, also known as EMPY, is a heterocyclic compound that has a pyrimidine ring, an ethynyl group, and a methoxy group. It has a molecular formula of C7H6N2O .


Synthesis Analysis

The synthesis of 5-Ethynyl-2-methoxypyrimidine involves the use of EdU (5-ethynyl-2’-deoxyuridine), a thymidine analogue . EdU is incorporated into the DNA of dividing cells, making it useful for monitoring DNA synthesis in cell culture and detecting cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2-methoxypyrimidine consists of a pyrimidine ring with an ethynyl group and a methoxy group. The molecular weight is 134.14 g/mol .


Chemical Reactions Analysis

5-Ethynyl-2-methoxypyrimidine is incorporated into the DNA of dividing cells, similar to the process with EdU . This incorporation can be detected in double-stranded DNA, making it useful for detecting early stages of S phase, or DNA synthesis associated with DNA repair and recombination .


Physical And Chemical Properties Analysis

5-Ethynyl-2-methoxypyrimidine is a heterocyclic compound with a molecular formula of C7H6N2O . It has various physical and chemical properties that make it an interesting compound for research purposes.

Scientific Research Applications

Solubility and Equilibrium Studies

The solubility of related compounds like 2,4-dichloro-5-methoxypyrimidine has been studied extensively, providing insights into their solid-liquid equilibrium. Using various solvents, researchers have determined the solubility and correlated it with different models like the λ-h equation and Apelblat equation. These findings are crucial for understanding the behavior of such compounds in various environments (Liu et al., 2010).

Antiviral Activity

Pyrimidines substituted in position 5, similar to 5-Ethynyl-2-methoxypyrimidine, have shown antiviral activity. Particularly, derivatives of 2,4-diaminopyrimidine have inhibited retrovirus replication in cell culture, highlighting their potential in antiviral drug development (Hocková et al., 2003).

Electrochemical Wastewater Treatment

A novel application in wastewater treatment involves electrochemical degradation of compounds like 5-Fluoro-2-Methoxypyrimidine. The process involves a tubular porous electrode electrocatalytic reactor, which shows promise in removing contaminants effectively and enhancing biodegradability (Zhang et al., 2016).

Tautomerism and Chemical Behavior

The tautomerism of compounds like 5-Fluoro-4-hydroxy-2-methoxypyrimidine has been studied, revealing insights into their chemical behavior and stability in different solvents. This knowledge is fundamental to understanding the chemical properties and potential applications of 5-Ethynyl-2-methoxypyrimidine (Kheifets et al., 2006).

Safety And Hazards

According to the safety data sheet, 5-Ethynyl-2-methoxypyrimidine may cause genetic defects and is suspected of damaging fertility or the unborn child . Therefore, it should be handled with care and appropriate safety measures should be taken .

Future Directions

Research on 5-Ethynyl-2-methoxypyrimidine is ongoing. One study suggests that elevated concentrations of EdU treatment were toxic to cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, future research should focus on understanding the potential cytotoxic and mutagenic effects of 5-Ethynyl-2-methoxypyrimidine and its related underlying mechanisms .

properties

IUPAC Name

5-ethynyl-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQCCYOUHFQJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2-methoxypyrimidine

CAS RN

1059705-07-5
Record name 5-ethynyl-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-5-((trimethylsilyl)ethynyl)pyrimidine (520 mg, 2.5 mmol) in DMF (10 mL) and water (1 mL) was added potassium fluoride (290 mg, 5 mmol) and the mixture was stirred at 0° C. for 1 h. Diethyl ether (100 mL) was added and the solution was washed with water (2×10 mL) and brine (10 mL), dried over MgSO4 and concentrated. The title compound was isolated by silica gel:chromatography (9:1 CH2Cl2/hexane) as a clear oil (120 mg, 36%). 1H NMR (400 MHz, CDCl3) δ 8.62 (s, 2H), 4.05 (s, 3H), 3.28 (s, 1H).
Name
2-methoxy-5-((trimethylsilyl)ethynyl)pyrimidine
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Engel - 2002 - search.proquest.com
… The major product, 5ethynyl-2-methoxypyrimidine (43), arises from nucleophilic displacement of the chloride. In an attempt to afford a diyne, we coupled 40 with two equivalents of …
Number of citations: 3 search.proquest.com
L Xu, RA Hartz, BR Beno, K Ghosh… - Journal of Medicinal …, 2021 - ACS Publications
Galectin-3 is a member of a family of β-galactoside-binding proteins. A substantial body of literature reports that galectin-3 plays important roles in cancer, inflammation, and fibrosis. …
Number of citations: 16 pubs.acs.org

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